DL-Cysteine hydrochloride
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Overview
Description
Cysteine hydrochloride is a hydrochloride salt form of cysteine, a sulfur-containing non-essential amino acid. It is commonly used in various fields, including pharmaceuticals, food, and cosmetics, due to its antioxidant properties and role in protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cysteine hydrochloride can be synthesized through several methods. One common method involves the reduction of cystine, which is the oxidized dimer form of cysteine. The reduction process typically uses reducing agents such as hydrogen gas in the presence of a catalyst .
Industrial Production Methods
In industrial settings, cysteine hydrochloride is often produced through the hydrolysis of proteins, such as human hair or poultry feathers, followed by purification and crystallization. Another method involves the electrolytic reduction of cystine in an acidic medium, which is more cost-effective and yields a purer product .
Chemical Reactions Analysis
Types of Reactions
Cysteine hydrochloride undergoes various chemical reactions, including:
Substitution: Cysteine can participate in nucleophilic substitution reactions due to its thiol group, which acts as a nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Hydrogen gas, sodium borohydride.
Reaction Conditions: Acidic or basic conditions depending on the desired reaction.
Major Products
Cystine: Formed through the oxidation of cysteine.
S-carboxymethyl-L-cysteine: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Cysteine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex amino acids and peptides.
Biology: Plays a crucial role in redox reactions and protein structure.
Medicine: Used in parenteral nutrition and as an antidote for acetaminophen overdose.
Industry: Employed in the food industry as a flavor enhancer and in cosmetics for its antioxidant properties
Mechanism of Action
Cysteine hydrochloride exerts its effects primarily through its antioxidant properties. It participates in redox reactions, helping to maintain the redox balance within cells. It is also a precursor for the synthesis of glutathione, a critical antioxidant in the human body . The thiol group in cysteine can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Cysteine hydrochloride is often compared with other sulfur-containing amino acids, such as:
Cystine: The oxidized dimer form of cysteine, connected by a disulfide bond.
Methionine: Another sulfur-containing amino acid, which is essential and plays a role in methylation reactions.
Homocysteine: A sulfur-containing amino acid that is an intermediate in the methionine cycle.
Uniqueness
Cysteine hydrochloride is unique due to its high solubility in water and its ability to participate in a wide range of biochemical reactions. Its antioxidant properties and role in protein synthesis make it a valuable compound in various fields .
Biological Activity
DL-Cysteine hydrochloride is a synthetic amino acid that plays a significant role in various biological processes. This article delves into its biological activity, mechanisms of action, toxicity, and therapeutic potential, supported by research findings and case studies.
Overview of this compound
This compound is the hydrochloride salt of cysteine, a non-essential amino acid that contains sulfur. It is crucial for protein synthesis and serves as a precursor for the antioxidant glutathione. The compound is soluble in water and has applications in pharmaceuticals, food processing, and as a dietary supplement.
- Antioxidant Properties :
- Metabolic Functions :
- Neuroprotective Effects :
Toxicity Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound:
- Acute Toxicity : The LD50 (lethal dose for 50% of the population) for this compound is approximately 1250 mg/kg in mice . Symptoms observed at lethal doses include respiratory depression and organ congestion.
- Chronic Toxicity : A 4-week repeated-dose study on rats demonstrated renal injuries at high doses (2000 mg/kg/day), with findings such as increased reticulocyte counts and evidence of gastric erosion . The no-observed-adverse-effect level (NOAEL) was determined to be less than 500 mg/kg/day for both L- and D-cysteine.
Case Studies
- Cystic Fibrosis :
- Acetaminophen Overdose :
Table 1: Summary of Toxicological Findings
Study Type | Dose (mg/kg/day) | Observed Effects | NOAEL (mg/kg/day) |
---|---|---|---|
Acute Toxicity | 1250 | Respiratory depression, organ congestion | Not established |
Chronic Toxicity | 500-2000 | Renal injuries, gastric erosion | <500 |
Table 2: Biological Effects of this compound
Properties
CAS No. |
10318-18-0 |
---|---|
Molecular Formula |
C3H8ClNO2S |
Molecular Weight |
157.62 g/mol |
IUPAC Name |
2-amino-3-sulfanylpropanoic acid;hydron;chloride |
InChI |
InChI=1S/C3H7NO2S.ClH/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H,5,6);1H |
InChI Key |
IFQSXNOEEPCSLW-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)N)S.Cl |
Canonical SMILES |
[H+].C(C(C(=O)O)N)S.[Cl-] |
melting_point |
Mp 175-178 ° dec. |
Key on ui other cas no. |
7048-04-6 52-89-1 10318-18-0 |
physical_description |
Hygroscopic solid; [Merck Index] White powder with an irritating odor; Hygroscopic; [Alfa Aesar MSDS] |
Pictograms |
Irritant |
Synonyms |
DL-Cysteinehydrochloride; 10318-18-0; 2-amino-3-mercaptopropanoicacidhydrochloride; CYSTEINEHYDROCHLORIDE; H-DL-Cys-OH.HCl; (+-)-Cysteinehydrochloride; NSC8746; EINECS233-698-2; CYSTEINE,HYDROCHLORIDE,DL-; MFCD00064552; DL-Cysteinehydrochloridehydrate; DL-Cysteinehydrochlorideanhydrous; L-Cysteine,hydrochloride(1:1); Cysteinechlorohydrate; DL-CYSTEINEHCL; L-Cystein-hydrochloride; ACMC-20al3w; D-2-Amino-3-MercaptopropionicAcidHydrochloride; CYSTEINE,(L); ACMC-20a6d7; (R)-Cysteine-hydrochloride; SCHEMBL18160; KSC493Q7N; C9768_SIGMA; AC1L18J4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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